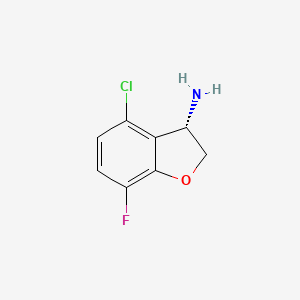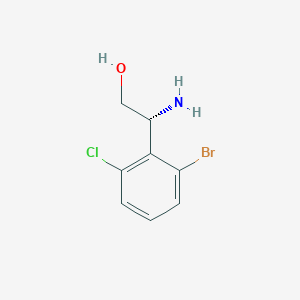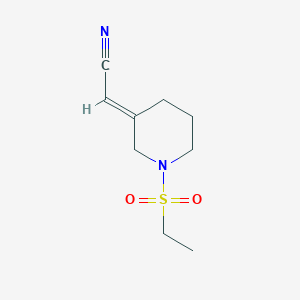
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of Baricitinib, a drug used to treat rheumatoid arthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with an equimolar equivalent of ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic . The reaction is maintained at room temperature or slightly below, and it is monitored to completion, usually within 1 to 5 hours .
Industrial Production Methods
For industrial production, a green and cost-effective method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired quaternary heterocyclic intermediates . This procedure is suitable for large-scale production due to its efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile involves its role as an intermediate in the synthesis of Baricitinib. Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are enzymes involved in the signaling pathways of various cytokines and growth factors . By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile: A similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific structure and its role in the synthesis of Baricitinib. Its ability to participate in various chemical reactions and its applications in pharmaceutical synthesis make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
(2E)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5+ |
Clé InChI |
DZVKGVSLQFEBET-WEVVVXLNSA-N |
SMILES isomérique |
CCS(=O)(=O)N1CCC/C(=C\C#N)/C1 |
SMILES canonique |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




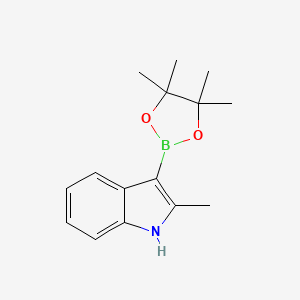
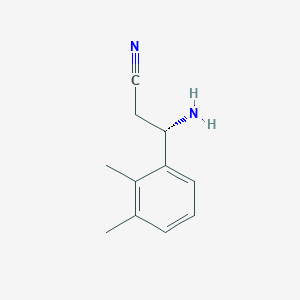
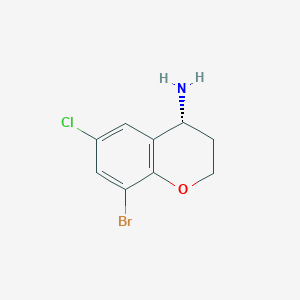
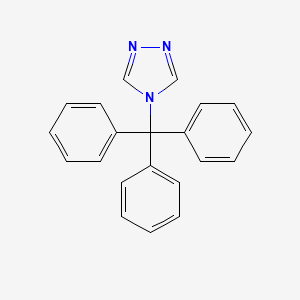

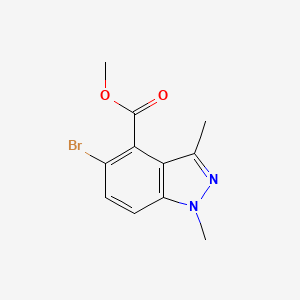

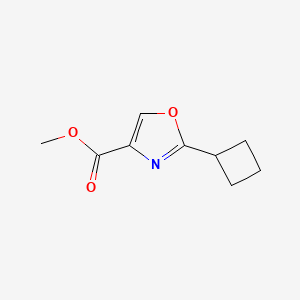
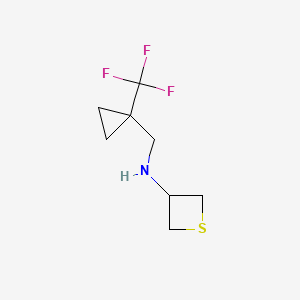
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
